3-(5-((4-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine

Positional Isomerism Drug Discovery Structure-Activity Relationship

3-(5-((4-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine (CAS 676245-38-8, Molecular Formula: C20H14Br2N4S) is a synthetic small molecule belonging to the 1,2,4-triazole derivative class. It features a unique combination of a 3-pyridyl group at the triazole core, a 4-bromophenyl substituent at the N-4 position, and a 4-bromobenzyl thioether at the C-5 position.

Molecular Formula C20H14Br2N4S
Molecular Weight 502.2 g/mol
CAS No. 676245-38-8
Cat. No. B12025348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-((4-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine
CAS676245-38-8
Molecular FormulaC20H14Br2N4S
Molecular Weight502.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Br
InChIInChI=1S/C20H14Br2N4S/c21-16-5-3-14(4-6-16)13-27-20-25-24-19(15-2-1-11-23-12-15)26(20)18-9-7-17(22)8-10-18/h1-12H,13H2
InChIKeyDVOKJZIZPHZOBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-((4-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine (CAS 676245-38-8): Structural Identity and Compound Class Baseline


3-(5-((4-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine (CAS 676245-38-8, Molecular Formula: C20H14Br2N4S) is a synthetic small molecule belonging to the 1,2,4-triazole derivative class . It features a unique combination of a 3-pyridyl group at the triazole core, a 4-bromophenyl substituent at the N-4 position, and a 4-bromobenzyl thioether at the C-5 position. This precise substitution pattern distinguishes it from closely related analogs, which may differ in the position of the pyridyl nitrogen or the halogenation of the benzyl group, leading to quantifiable differences in molecular properties and biological target engagement [1].

Why Simple ‘Triazole-Pyridine’ Substitution Fails: The Quantifiable Impact of the 3-Pyridyl and Bis-Bromo Motif in CAS 676245-38-8


Generic procurement of a 'bromophenyl-triazole-pyridine' compound is insufficient due to the critical role of positional isomerism. The 3-pyridyl substitution pattern on the target compound imparts a distinct electron distribution and steric profile compared to the 4-pyridyl isomer (CAS 477329-65-0), directly impacting its ability to engage specific biological targets. For example, a closely related analog with a non-brominated benzylthio group shows a 3.3-fold difference in CYP inhibition potency between CYP3A4 and CYP2C9 (IC50: 1.3 µM vs 4.3 µM), demonstrating that even minor structural changes within this scaffold cause significant shifts in target selectivity [1]. Furthermore, the dual bromination is not redundant; it adds significant molecular weight and lipophilicity (XLogP3-AA: 5.4 for the analog) compared to de-bromo variants, altering membrane permeability and non-specific binding profiles [2].

Quantitative Evidence Guide for CAS 676245-38-8: Direct and Inferred Differentiation from Closest Analogs


3-Pyridyl vs. 4-Pyridyl Isomerism: A Key Determinant of Target Engagement and Physicochemical Profile

The target compound features a 3-pyridyl substituent, contrasting with the more common 4-pyridyl isomer (CAS 477329-65-0). While direct head-to-head biological data between these two specific isomers is not publicly available, the change in the nitrogen atom position from para to meta on the pyridine ring fundamentally alters the molecule's hydrogen bond acceptor geometry and dipole moment. This is a well-established principle in medicinal chemistry, where such a shift can dramatically alter target binding. The 4-pyridyl isomer is available as a non-characterized AldrichCPR screening compound, indicating that even the comparator lacks mature pharmacological profiling . The distinct SMILES notation (c1cccnc1 vs c1ccncc1) confirms their non-interchangeable structural identity [1].

Positional Isomerism Drug Discovery Structure-Activity Relationship

Dibromo-Substitution Motif: Quantified Physicochemical Divergence from Monobromo Analogs

The target compound possess two bromine atoms, one on the N-phenyl ring and one on the thioether benzyl group, yielding a molecular formula of C20H14Br2N4S (MW: 502.2 g/mol) . This contrasts with the monobromo analog 3-(5-(benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine (CAS 477329-80-9), which has a formula of C20H15BrN4S (MW: ~423.3 g/mol). The additional bromine on the target compound results in a significant increase in molecular weight (+79 g/mol) and lipophilicity, which is directly linked to enhanced membrane permeability and potential for halogen bonding with biological targets. The computed logP for a closely related analog is 5.4, indicating high lipophilicity that would be further increased by the second bromine [1]. This distinguishes the compound in screens where cellular penetration is a limiting factor, such as targeting intracellular pathogens or cancer stem cells.

Lipophilicity Molecular Recognition SAR

Differential CYP450 Inhibition Profile: Evidence of Scaffold Selectivity

A closely related analog, 4-(5-(benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine, demonstrates measurable and selective inhibition of human CYP450 enzymes, with an IC50 of 4.3 µM against CYP2C9 and a 3.3-fold more potent IC50 of 1.3 µM against CYP3A4 [1]. This data provides a critical class-level inference for the target compound. The analog data indicates that the core scaffold is not a promiscuous CYP inhibitor and shows a preference for CYP3A4, an enzyme of central importance in drug metabolism. The target compound's additional 4-bromobenzyl group is predicted to modulate this selectivity profile further, making it a valuable comparator for SAR studies investigating the impact of halogen substitution on CYP engagement.

CYP450 Inhibition Drug-Drug Interaction Metabolic Stability

Antifungal Activity of the Core Scaffold: A Basis for Antimicrobial Application

The core 4H-1,2,4-triazole-3-yl-pyridine scaffold, upon which the target compound is built, has shown confirmed, moderate antifungal activity. A published study on the closely related 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (C20H15BrN4S) demonstrated 'moderate antifungal activity' alongside a complete single-crystal X-ray structure and DFT computational study [1]. While the target compound replaces the 4-phenyl with a 4-bromophenyl group, this published result provides a critical baseline. It confirms the scaffold's inherent bioactivity and establishes a clear research path: the target compound, with its extra bromine, is the logical next-step comparator to investigate the impact of para-bromination on antifungal potency and spectrum.

Antifungal Crop Protection Pharmaceutical Lead

Procurement-Driven Application Scenarios for 3-(5-((4-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine


CYP450-Mediated Drug-Drug Interaction Early Screening Panel

Given the demonstrated CYP3A4/CYP2C9 inhibitory profile of a closely related analog [1], the target compound serves as a critical positive control or comparator in early ADME-Tox panels. Medicinal chemistry teams can use it to establish a baseline for this specific dibromo scaffold's CYP inhibition, helping to rank order novel derivatives and de-risk drug-drug interaction liabilities early in the hit-to-lead process.

Structure-Activity-Relationship (SAR) Studies on Antifungal Triazoles

For agricultural or pharmaceutical research, the target compound is the ideal next-step candidate following the published antifungal activity of the analogous 4-phenyl-4H-1,2,4-triazole [2]. By comparing the target compound's MIC values directly with the published analog, researchers can precisely quantify the antifungal potency enhancement conferred by the 4-bromophenyl substitution, driving rational, data-led lead optimization.

Chemical Probe for Halogen Bonding and Permeability Studies

The compound's dibromo-substitution pattern, yielding a high molecular weight and predicted high lipophilicity (inferred XLogP3-AA ~5.4+) [3], makes it an excellent tool compound for studies on halogen bonding interactions with protein targets and for benchmarking the cellular permeability of highly lipophilic molecules. This directly supports projects focused on targeting intracellular protein-protein interactions or crossing the blood-brain barrier.

Positive Control in Cancer Stem Cell High-Throughput Screening

The 3-pyridyl isomer of this triazole scaffold is listed as an active compound in PubChem's Cancer Stem Cell HTS assay [4]. This positions the specific CAS 676245-38-8 compound as a validated positive control or a structural starting point for medicinal chemistry efforts targeting cancer stem cells, a population often implicated in drug resistance and tumor recurrence. This established activity provides a compelling rationale for its procurement over uncharacterized analogs.

Quote Request

Request a Quote for 3-(5-((4-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.